2H-Indol-2-one, 3-(diphenylmethylene)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethylene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a diphenylmethylene group attached to the indolin-2-one core. Indolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethylene)indolin-2-one can be achieved through various methods. One common approach involves the reaction of di-aryl methanols with 2-oxindole in the presence of a ruthenium(II)-N-heterocyclic carbene catalyst . Another method involves the iron-catalyzed direct access to (E)-3-alkylideneindolin-2-ones using oxindoles and benzy-lamines .
Industrial Production Methods: Industrial production of 3-(Diphenylmethylene)indolin-2-one typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign and cost-effective catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylmethylene)indolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one core, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Ferrous salts under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products Formed:
Oxidation: 3-alkylideneindolin-2-ones.
Reduction: Reduced forms of the indolin-2-one core.
Substitution: Substituted indolin-2-one derivatives.
Scientific Research Applications
3-(Diphenylmethylene)indolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diphenylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)-indolin-2-one: Exhibits high anti-inflammatory activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness: 3-(Diphenylmethylene)indolin-2-one is unique due to its specific structural features and the presence of the diphenylmethylene group, which imparts distinct biological activities and synthetic applicability .
Properties
CAS No. |
94878-34-9 |
---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-benzhydrylidene-1H-indol-2-one |
InChI |
InChI=1S/C21H15NO/c23-21-20(17-13-7-8-14-18(17)22-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,22,23) |
InChI Key |
YOQYGLCRRGPIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.